Bucharaine Bucharaine Quinoline Alkaloid Extracted from Haplophyllum bucharicum (Rutacae)
It has sedative properties.
Bucharaine(cas 21059-47-2) is a quinoline alkaloid, extracted from Haplophyllum bucharicum (Rutacae) It has sedative properties.
Brand Name: Vulcanchem
CAS No.: 21059-47-2
VCID: VC20781605
InChI: InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
SMILES: CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

Bucharaine

CAS No.: 21059-47-2

VCID: VC20781605

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Bucharaine - 21059-47-2

Description

Bucharaine is a naturally occurring monoterpenoid quinoline alkaloid primarily isolated from Haplophyllum bucharicum, a plant species known to contain various alkaloids. The precise biological function of bucharaine in Haplophyllum bucharicum is currently unclear, but its unique structure and reactivity have garnered interest in chemical synthesis and structural analysis. Bucharaine has a molecular weight of 331.4 g/mol and a molecular formula of C19H25NO4 .

Synthesis of Bucharaine

Bucharaine can be synthesized through multiple methods, primarily involving the reaction of quinoline derivatives with specific reagents. One synthetic route involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, yielding a geranyl ether intermediate that can be further hydroxylated and mono-epoxidized to produce Bucharaine.

Chemical Reactions

Bucharaine is involved in various chemical reactions, including oxidation, reduction, and substitution processes. It is also used as a precursor for synthesizing other quinoline derivatives, which facilitates research into new compounds with potential therapeutic effects.

Biological Activities and Research Findings

Research indicates that Bucharaine may exhibit antioxidant and anti-inflammatory effects, likely mediated through its ability to scavenge free radicals and modulate inflammatory pathways. Ongoing studies aim to elucidate the precise molecular interactions that underlie these activities. Additionally, it has sedative properties .

Applications

Bucharaine has significant applications across multiple scientific domains:

  • Chemical Synthesis: Used as a precursor for synthesizing other quinoline derivatives, facilitating research into new compounds with potential therapeutic effects.

  • Structural Analysis: Its unique structure and reactivity have made it a subject of interest for chemical synthesis and structural analysis.

  • Pharmacological Research: Research indicates potential antioxidant and anti-inflammatory effects, which are currently under investigation.

Safety and Handling

Bucharaine is intended for research use only and is not intended for food, diagnostic, or therapeutic use . Safety data sheets are available upon request .

CAS No. 21059-47-2
Product Name Bucharaine
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Standard InChI InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
Standard InChIKey PBWIOAMUZKICDN-JLHYYAGUSA-N
Isomeric SMILES C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O
SMILES CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Canonical SMILES CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Appearance White powder
Purity 98%
Synonyms 4-(6,-oxy-5,oxyisopropyl- 3,heptenyloxy) guinolone-2
Reference - S. M. Sharafutdinova, S. Yu. Yunusov, /Structure of bucharaine/, Chemistry of Natural Compounds (1968), Volume 4, Issue 4, p 228 - I. A. Bessonova, S. Yu. Yunusov, /Quinoline alkaloids of Haplophyllum/, Chemistry of Natural Compounds (1977), Volume 13, Issue 3, pp 303-324
PubChem Compound 5338262
Last Modified Sep 12 2023

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